molecular formula C16H12ClFN4O4S B14927510 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

Cat. No.: B14927510
M. Wt: 410.8 g/mol
InChI Key: HONGJULLJVFXJV-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups such as nitro and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone.

    Introduction of the 2-chloro-4-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chloro-4-fluorobenzyl chloride under basic conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (chlorine and fluorine) on the benzyl group can be substituted with other nucleophiles.

    Reduction reactions: The nitro group can be reduced to an amine under suitable conditions.

    Oxidation reactions: The pyrazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products

    Substitution reactions: Products include derivatives with different substituents on the benzyl group.

    Reduction reactions: The major product is the corresponding amine derivative.

    Oxidation reactions: Various oxidized pyrazole derivatives can be formed.

Scientific Research Applications

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

    Materials science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C16H12ClFN4O4S

Molecular Weight

410.8 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H12ClFN4O4S/c17-15-9-12(18)2-1-11(15)10-21-8-7-16(19-21)20-27(25,26)14-5-3-13(4-6-14)22(23)24/h1-9H,10H2,(H,19,20)

InChI Key

HONGJULLJVFXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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